Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate
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Overview
Description
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate: is a chemical compound with the molecular formula C15H14FNO3 and a molecular weight of 275.27 . This compound is used in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-fluorophenol and 4-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.
Coupling Reaction: The 4-amino-2-fluorophenol undergoes a nucleophilic substitution reaction with 4-bromophenylacetic acid to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate has several scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate can be compared with similar compounds such as:
Methyl 4-amino-2-fluorobenzoate: This compound has a similar structure but lacks the phenyl-acetate moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different substitution pattern on the phenyl ring.
Properties
IUPAC Name |
methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(17)9-13(14)16/h2-7,9H,8,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXQZHNPAGEJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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